Validated Biological Activity for Saturated Bioisosteric Replacement of ortho-Benzene in Fungicides
The core scaffold of the target compound has been biologically validated. Incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structures of the commercial fungicides boscalid and bixafen resulted in saturated analogs with high antifungal activity, proving the scaffold's competence as an ortho-benzene replacement [1]. This provides a class-level inference for the target compound's suitability in similar drug or agrochemical discovery programs seeking to replace a labile or IP-encumbered phenyl ring.
| Evidence Dimension | Antifungal Activity (in vivo efficacy) |
|---|---|
| Target Compound Data | Not explicitly quantified for this specific analog in the publication; scaffold validation inferred from activity of structurally related 1,2-disubstituted bicyclo[2.1.1]hexanes. |
| Comparator Or Baseline | Commercial fungicides boscalid and bixafen (contain an ortho-substituted benzene ring). |
| Quantified Difference | The saturated analogs showed high antifungal activity, validating the bioisosteric replacement. Specific EC50 values for the target compound were not reported. |
| Conditions | In vivo antifungal assays as described in the reference [1]. |
Why This Matters
Demonstrates that procurement of this scaffold enables a strategic IP circumvention strategy while maintaining a validated biological effect, a high-value proposition for agrochemical and pharmaceutical R&D.
- [1] Denisenko A, et al. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chem Sci. 2023;14:14092-14099. View Source
